N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
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Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H20N2O2S and its molecular weight is 364.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 10 (JNK3) and JNK2 . These kinases are part of the MAPK family, which plays a crucial role in cellular signaling processes. They are involved in various cellular activities such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets (JNK2 and JNK3) by inhibiting their activity . The 3-cyano substituent of the compound forms a hydrogen bond acceptor interaction with the hinge region of the ATP-binding site of JNK3 . This interaction disrupts the kinase’s ability to phosphorylate its substrates, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of JNK2 and JNK3 affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. By inhibiting JNK2 and JNK3, the compound can potentially alter the expression of genes regulated by the MAPK pathway .
Result of Action
The inhibition of JNK2 and JNK3 by the compound can lead to changes in cellular processes regulated by these kinases . This includes processes such as cell proliferation, differentiation, and apoptosis . The exact molecular and cellular effects would depend on the specific cellular context and the other signaling pathways that interact with the MAPK pathway.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-11-8-15-13(3)19(25-17(15)9-12(11)2)20(24)23-21-16(10-22)14-6-4-5-7-18(14)26-21/h8-9H,4-7H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDPKQNMGCVCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.